Cas no 1021209-65-3 (N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide)
N-(1-ciclopropancarbonil-2,3-diidro-1H-indol-6-il)-3-fenilpropanammide è un composto organico con una struttura molecolare complessa che combina un nucleo indolico modificato con un gruppo ciclopropancarbonile e una catena fenilpropanammide. Questo composto presenta caratteristiche distintive grazie alla sua configurazione stereochimica e alla presenza di gruppi funzionali reattivi, che lo rendono potenzialmente utile in applicazioni farmaceutiche e nella ricerca biochimica. La sua struttura ibrida offre una buona stabilità termica e solubilità in solventi organici polari, facilitando la manipolazione in sintesi avanzate. Studi preliminari suggeriscono un'interessante attività farmacologica, particolarmente nell'interazione con recettori specifici, rendendolo un candidato promettente per lo sviluppo di nuovi principi attivi.

1021209-65-3 structure
Nome del prodotto:N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide
- N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide
- 1021209-65-3
- N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-phenylpropanamide
- VU0635651-1
- SR-01000920943
- SR-01000920943-1
- AKOS016468785
- F5098-0892
-
- Inchi: 1S/C21H22N2O2/c24-20(11-6-15-4-2-1-3-5-15)22-18-10-9-16-12-13-23(19(16)14-18)21(25)17-7-8-17/h1-5,9-10,14,17H,6-8,11-13H2,(H,22,24)
- Chiave InChI: OZFGOSUVOQSZRV-UHFFFAOYSA-N
- Sorrisi: O=C(C1CC1)N1C2C=C(C=CC=2CC1)NC(CCC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 334.168127949g/mol
- Massa monoisotopica: 334.168127949g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 496
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 49.4Ų
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5098-0892-10μmol |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5098-0892-1mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5098-0892-15mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5098-0892-40mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5098-0892-5mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5098-0892-5μmol |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5098-0892-75mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 90%+ | 75mg |
$208.0 | 2023-05-21 | |
Life Chemicals | F5098-0892-2μmol |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5098-0892-4mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5098-0892-30mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide |
1021209-65-3 | 30mg |
$119.0 | 2023-09-10 |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide Letteratura correlata
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
1021209-65-3 (N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide) Prodotti correlati
- 1890828-90-6(1-(4-chlorophenyl)-2,2-dimethylcyclopropylmethanol)
- 25565-82-6(3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride)
- 2138824-06-1(3-(2-Bromoethenyl)-6-methylpyridazine)
- 2171899-08-2(1-(3-Hydroxythiolan-3-yl)cyclohexane-1-carboxylic acid)
- 1353962-68-1(4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 951887-28-8(2-Bromo-3-(6-methyl-2-pyridyl)-1-propene)
- 2229560-38-5(2-hydroxy-2-1-(4-methylpyridin-3-yl)cyclopropylacetic acid)
- 6186-91-0(3-Chloro-2-fluoroprop-1-ene)
- 2229347-66-2(2-(4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-3-methylbutanoic acid)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
